molecular formula C12H14ClNO3 B1652206 2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one CAS No. 140225-78-1

2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one

Cat. No.: B1652206
CAS No.: 140225-78-1
M. Wt: 255.70
InChI Key: WWPMUDRCXMUBOU-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol It is known for its unique structure, which includes a chloro-substituted phenyl ring and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chloro-5-hydroxybenzyl alcohol with 4,4-dimethyl-1,2-oxazolidin-3-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) or methyl cyanide . The reaction mixture is usually heated and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(2-chloro-5-oxophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.

    Reduction: Formation of 2-[(2-hydroxy-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.

    Substitution: Formation of 2-[(2-amino-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one: Similar in structure but with different substituents on the phenyl ring.

    2-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chloro substituent, leading to different chemical properties.

    2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxyl substituents make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2)7-17-14(11(12)16)6-8-5-9(15)3-4-10(8)13/h3-5,15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPMUDRCXMUBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=CC(=C2)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30769850
Record name 2-[(2-Chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30769850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140225-78-1
Record name 2-[(2-Chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30769850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Reactant of Route 2
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Reactant of Route 3
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Reactant of Route 4
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Reactant of Route 5
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Reactant of Route 6
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one

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